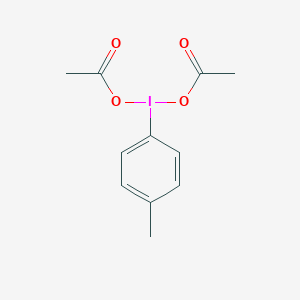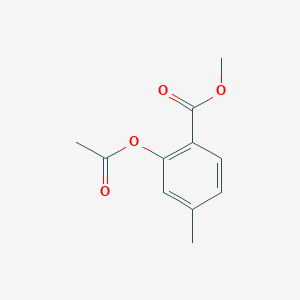
p-(Diacetoxyiodo)-toluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-(Diacetoxyiodo)-toluene is an organoiodine compound that belongs to the class of hypervalent iodine compounds. These compounds are known for their ability to participate in a variety of chemical reactions, making them valuable reagents in organic synthesis. The presence of the iodine atom in a hypervalent state allows for unique reactivity patterns that are not commonly observed with other elements.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-(Diacetoxyiodo)-toluene typically involves the oxidation of iodoarenes. One common method is the reaction of 4-methyliodobenzene with peracetic acid in the presence of acetic anhydride. The reaction proceeds under mild conditions and yields the desired product with good efficiency. The general reaction scheme is as follows:
4-Methyliodobenzene+Peracetic Acid+Acetic Anhydride→Bis(acetyloxy)(4-methylphenyl)-lambda 3 -iodane
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the specialized nature of the compound. scaling up the laboratory procedures with appropriate safety measures and optimized reaction conditions can facilitate industrial production.
Análisis De Reacciones Químicas
Types of Reactions
p-(Diacetoxyiodo)-toluene undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic reactions.
Substitution: It participates in electrophilic substitution reactions.
Addition: It can add to unsaturated compounds, such as alkenes and alkynes.
Common Reagents and Conditions
Oxidation: Common reagents include peracids and hydrogen peroxide. The reactions are typically carried out under mild conditions.
Substitution: Reagents such as nucleophiles (e.g., amines, alcohols) are used. The reactions often require a catalyst or a base.
Addition: Reagents include alkenes and alkynes. The reactions are usually carried out at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can produce various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
p-(Diacetoxyiodo)-toluene has several scientific research applications:
Biology: It is employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It finds applications in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of p-(Diacetoxyiodo)-toluene involves the transfer of the hypervalent iodine atom to the substrate. This transfer can occur through various pathways, including single-electron transfer and nucleophilic substitution. The molecular targets and pathways involved depend on the specific reaction and substrate.
Comparación Con Compuestos Similares
Similar Compounds
Iodobenzene diacetate: Another hypervalent iodine compound with similar reactivity.
Iodosylbenzene: Known for its oxidizing properties.
Diacetoxyiodobenzene: Used in similar oxidation and substitution reactions.
Uniqueness
p-(Diacetoxyiodo)-toluene is unique due to the presence of the 4-methylphenyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent for specific synthetic applications where other hypervalent iodine compounds may not be as effective.
Propiedades
IUPAC Name |
[acetyloxy-(4-methylphenyl)-λ3-iodanyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO4/c1-8-4-6-11(7-5-8)12(15-9(2)13)16-10(3)14/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJIDOMMYDNFCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)I(OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382907 |
Source


|
| Record name | Bis(acetyloxy)(4-methylphenyl)-lambda~3~-iodane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16308-16-0 |
Source


|
| Record name | Bis(acetyloxy)(4-methylphenyl)-lambda~3~-iodane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Calcium 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B172434.png)




